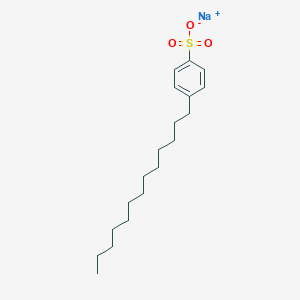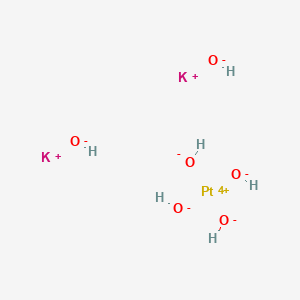
Platinate (Pt(OH)62-), dipotassium, (OC-6-11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of platinate compounds often involves reacting platinum complexes with specific ligands or reagents under controlled conditions. For instance, the chelate ring structure of a platinum(II) diborate was synthesized by reacting a diamine platinum(II) complex with boric acid in the presence of dipotassium tetraborate tetrahydrate in aqueous solution, showcasing a method to incorporate the Pt(OH)₆²⁻ ion into a complex structure (Miyamoto & Ichida, 1991).
Molecular Structure Analysis
The molecular structure of platinate compounds is characterized using various analytical techniques, including X-ray crystallography. For example, the crystal structure of K₂[Pt₂(HPO₄)₄(H₂O)₂] reveals Pt-Pt distances within the paddle-wheel complex, indicating the spatial arrangement of platinum atoms in these compounds (Panagiotidis & Glaum, 2009).
Chemical Reactions and Properties
Platinate compounds participate in a variety of chemical reactions, reflecting their chemical reactivity and interaction with other substances. For example, the reactivity of cis-[PtCl₂(PMe₂Ph)₂] with [B₉H₁₄]⁻ demonstrates the formation of specific cluster compounds, indicating the versatile chemical behavior of platinum complexes (Boocock et al., 1981).
Physical Properties Analysis
The physical properties of platinate compounds, such as solubility, melting points, and crystalline structure, are integral to understanding their behavior in various conditions. The structure of the fully protonated hexamolybdoplatinate polyanion salt K₂[H₆α-PtMo₆O₂₄]·5H₂O, determined from X-ray diffraction data, provides insight into the complex's arrangement and protonation states (Lee, 1994).
科学的研究の応用
Fluorescent Platinum Compounds and Their Biological Activity
Recent advancements have introduced fluorescent cisplatin analogues that offer significant potential in understanding the interaction between platinum-based drugs and biological molecules. Bile acid platinum compounds, for instance, exhibit stable fluorescence, facilitating the analysis of their binding modes to DNA and oligonucleotides through flow injection and fluorescence techniques. These compounds have shown increased cytotoxicity compared to cisplatin, suggesting their utility in overcoming drug resistance in cancer cells. Their unique property of targeting both cycling and resting cells broadens their application in scientific research, particularly in studying cancer cell dynamics and drug resistance mechanisms (Rodríguez-Fernández et al., 2009).
DNA Interaction and Chemoresistance Studies
The core mechanism of cisplatin and its analogues involves binding to DNA and interfering with the cell's replication process. Studies have detailed the substitution reactions of cisplatin derivatives, providing insights into their coordination compounds with biological molecules. This knowledge is crucial for developing new strategies to combat chemoresistance, a significant hurdle in cancer therapy. Understanding the kinetics of these reactions helps in the design of platinum-based drugs with enhanced efficacy against various cancers (Green et al., 1992).
Cellular Accumulation and Sensitivity to Platinum-Based Chemotherapy
The effectiveness of platinum drugs, including cisplatin and carboplatin, is often limited by cellular resistance mechanisms. Recent findings suggest active uptake and efflux mechanisms significantly influence the accumulation of platinum drugs in cells. These insights contribute to a more comprehensive understanding of how to overcome resistance in cancer treatment, offering a pathway to develop more effective platinum-based therapeutic agents (Hall et al., 2008).
Advancements in Platinum-Based Anti-Cancer Drug Applications
The modification of existing platinum drugs to enhance their anti-tumor effects has seen significant progress. Novel strategies, such as the development of platinum nanoclusters and Pt-based nanodrugs, showcase the potential of targeted therapy. These advancements underline the role of platinum compounds not just in chemotherapy but in various cancer treatment modalities, including targeted and combination therapies. The exploration of these new drug formulations and their mechanisms paves the way for overcoming the challenges faced by traditional chemotherapy, such as systemic toxicity and drug resistance (Zhang et al., 2022).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
dipotassium;platinum(4+);hexahydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHHYLLHZKAXCW-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6K2O6Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924289 |
Source


|
| Record name | Platinum(4+) potassium hydroxide (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinate (Pt(OH)62-), dipotassium, (OC-6-11)- | |
CAS RN |
12285-90-4 |
Source


|
| Record name | Platinate (Pt(OH)62-), potassium (1:2), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012285904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(4+) potassium hydroxide (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)
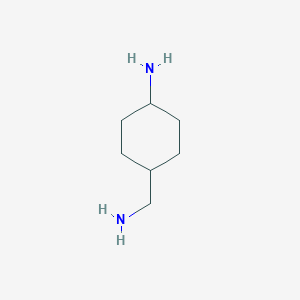
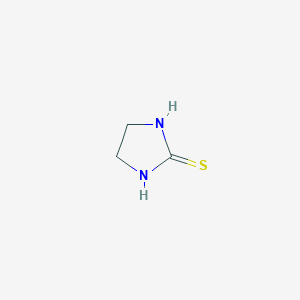


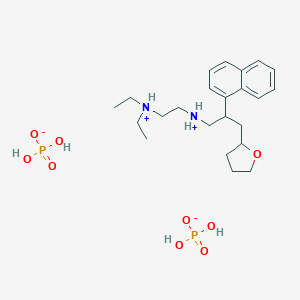

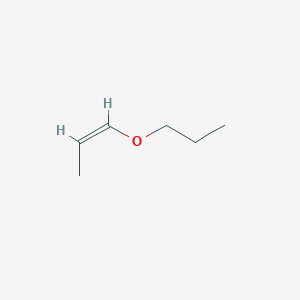
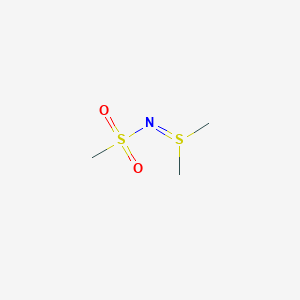

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)
